(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influenza Neuraminidase Inhibition
One notable application of compounds related to (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is in the development of influenza neuraminidase inhibitors. For example, the synthesis and structural analysis of such compounds, specifically focusing on their interaction with the active site of neuraminidase, have been explored. This is crucial for understanding how these compounds can potentially inhibit the influenza virus (Wang et al., 2001).
Structural and Conformational Studies
Research has also been conducted on the structural and conformational aspects of similar compounds. These studies are vital for understanding the physical and chemical properties of these compounds, which can impact their potential applications in pharmaceuticals and other areas (Burgos et al., 1992).
Synthesis and Chemical Transformation
Synthesis and chemical transformation of related compounds are crucial for exploring their potential applications. For instance, studies on the enantioselective nitrile anion cyclization to produce substituted pyrrolidines demonstrate the synthetic versatility of these compounds (Chung et al., 2005). These synthesis methods can be foundational for developing new pharmaceuticals and materials.
Solvatochromism and Solvation Energy Studies
Research into the solvatochromism and solvation energy relationship of compounds like diol- and proline-functionalized azo dyes, which include structures similar to this compound, contributes to our understanding of how these compounds interact with solvents. This knowledge is essential for applications in dye chemistry and material science (Hofmann et al., 2008).
Enone-Promoted Decarboxylation Studies
The enone-promoted decarboxylation of trans-4-hydroxy-proline to access pyrrolidin-3-ol hydrochloride using biomass-derived isophorone has been explored. This type of research has implications for sustainable chemistry and green manufacturing processes (Pilkington et al., 2021).
Escherichia coli Proline Transport System
Understanding the specificity of transport systems in bacteria, such as the proline permease in Escherichia coli, is another area where related compounds are studied. This research is significant for understanding bacterial physiology and could have implications in developing antibacterial strategies (Rowland & Tristram, 1975).
Properties
IUPAC Name |
(3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIRKZZFPGHKK-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.